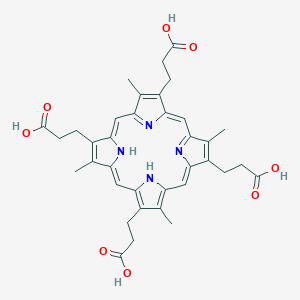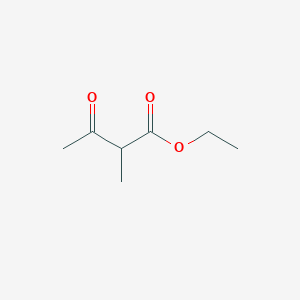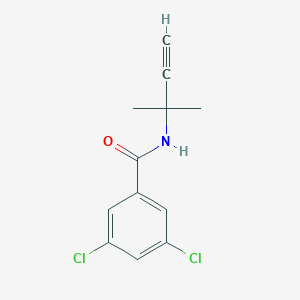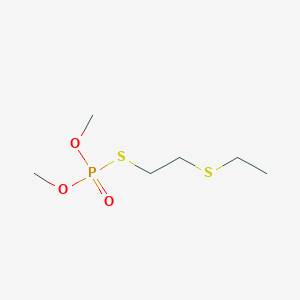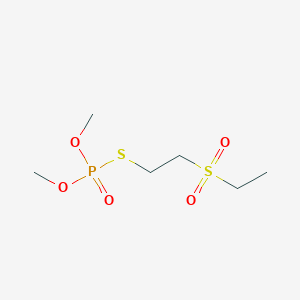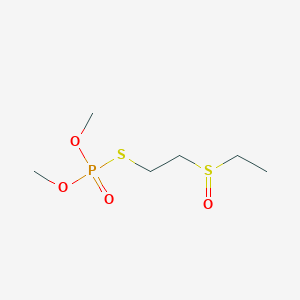
2-acetylcyclohexane-1-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetylcyclohexane-1-carboxylic acid (ACCA) is a cyclic amino acid that is commonly used in scientific research. It is a non-proteinogenic amino acid, which means that it is not naturally occurring in proteins. Instead, it is synthesized in the laboratory for research purposes. ACCA has a unique chemical structure that makes it useful for a variety of scientific applications. In
Wissenschaftliche Forschungsanwendungen
Environmental Exposure and Biomonitoring
Research conducted by Silva et al. (2013) on the environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), highlights the compound's utility in environmental health studies. DINCH, a complex mixture related to 2-acetylcyclohexane-1-carboxylic acid, was monitored for its presence in the U.S. adult population over a period. This study underscores the importance of such compounds in assessing environmental and health impacts of plasticizers, where derivatives of cyclohexane carboxylic acids serve as markers for exposure assessment (Silva et al., 2013).
Advanced Materials and Catalysis
The synthesis and analysis of new generation plasticizers, including derivatives of 1,2-cyclohexane dicarboxylic acid by Dziwiński et al. (2017), demonstrate the compound's role in developing safer, less toxic materials. These plasticizers are used to enhance the flexibility of polymers like PVC, aiming to reduce health risks associated with traditional plasticizers. The study provides insights into the chemical structure and potential applications of these materials in the polymer industry (Dziwiński et al., 2017).
Biodegradation and Environmental Chemistry
Investigations into the anaerobic degradation pathways of aromatic compounds have identified cyclohexane carboxylic acids as intermediates. For instance, Keith et al. (1952) explored the anaerobic decomposition of benzoic acid, identifying cyclohexane carboxylic acid derivatives as critical intermediates. This research is fundamental in understanding the biodegradation processes of aromatic pollutants, offering a basis for developing bioremediation strategies (Keith et al., 1952).
Supramolecular Chemistry
The self-assembly and solvatochromic properties of certain cyclohexane carboxylic acid derivatives, as studied by Enozawa et al. (2007), reveal the compound's potential in designing novel materials. These properties are crucial for applications in sensors, smart materials, and nanotechnology, where the molecular design can lead to materials with unique optical and physical properties (Enozawa et al., 2007).
Catalytic Applications
The catalytic activities of benzene-sulfonate and -carboxylate copper polymers in the oxidation of cyclohexane, as explored by Hazra et al. (2016), indicate the significance of cyclohexane carboxylic acid derivatives in catalysis. These findings contribute to the development of more efficient and environmentally friendly catalytic processes, highlighting the versatility of cyclohexane carboxylic acid derivatives in chemical transformations (Hazra et al., 2016).
Eigenschaften
IUPAC Name |
2-acetylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h7-8H,2-5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKYIYSUAUIYSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70412353 |
Source


|
| Record name | Cyclohexanecarboxylicacid, 2-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70412353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetylcyclohexane-1-carboxylic Acid | |
CAS RN |
148029-00-9 |
Source


|
| Record name | Cyclohexanecarboxylicacid, 2-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70412353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)


